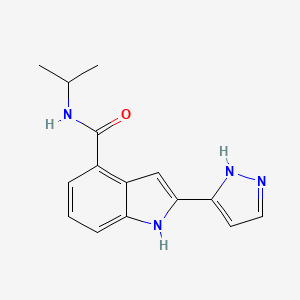
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an ethyl group at the first position and a prop-1-en-2-yl group at the sixth position of the indole ring.
Métodos De Preparación
The synthesis of 1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-ethyl-2-nitrobenzene with isopropenyl magnesium bromide followed by reduction and cyclization can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, introducing nitro or halogen groups.
Addition: The double bond in the prop-1-en-2-yl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkane derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-Ethyl-6-(prop-1-en-2-yl)-1H-indole: Lacks the dihydro component, resulting in a different reactivity profile.
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of an indole ring, affecting its chemical behavior and applications.
Propiedades
Número CAS |
823805-48-7 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-ethyl-6-prop-1-en-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C13H17N/c1-4-14-8-7-11-5-6-12(10(2)3)9-13(11)14/h5-6,9H,2,4,7-8H2,1,3H3 |
Clave InChI |
KXRDQBSNDPGQKG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=C1C=C(C=C2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
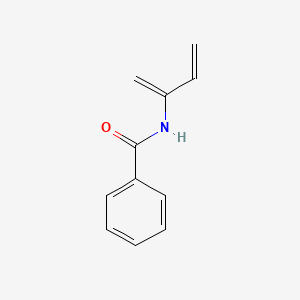
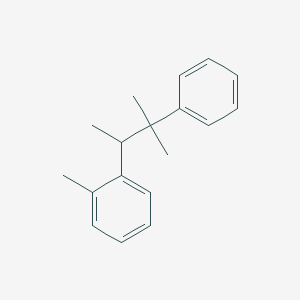
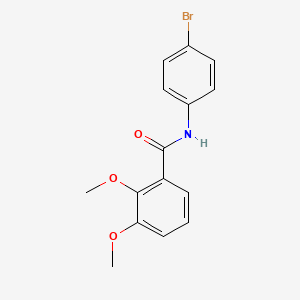

![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
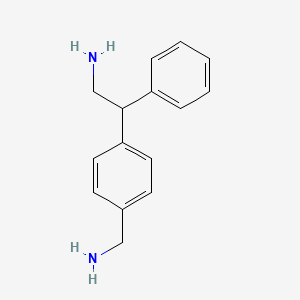

![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)
![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)

![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
